Methyl 3-amino-5-ethoxy-4-methylbenzoate
Description
Significance of Methyl 3-amino-5-ethoxy-4-methylbenzoate within Aromatic Ester Chemistry
While specific research on this compound is not widely available in public literature, its structural features suggest a significant potential role in aromatic ester chemistry. The molecule is a polysubstituted benzoate (B1203000) ester with an amino group, an ethoxy group, and a methyl group, in addition to the methyl ester functionality. The interplay of these substituents—the electron-donating amino and ethoxy groups, and the weakly electron-donating methyl group—would render the aromatic ring electron-rich and thus highly activated towards electrophilic aromatic substitution.
The positions of these substituents are also of key importance. The amino group at the 3-position and the ethoxy group at the 5-position, both meta to the ester group, would have a pronounced effect on the regioselectivity of further reactions. The presence of multiple functional groups—an amine, an ether, and an ester—offers several handles for subsequent chemical transformations, making it a potentially versatile building block in organic synthesis.
Historical Context of Aminobenzoate Derivatives in Contemporary Synthetic Organic Research
Aminobenzoate derivatives have a rich history in organic and medicinal chemistry. One of the most well-known examples is para-aminobenzoic acid (PABA), a compound once widely used in sunscreens for its ability to absorb UVB radiation. nih.gov Historically, the study of aminobenzoate esters was pivotal in the development of local anesthetics, with compounds like benzocaine (B179285) (ethyl 4-aminobenzoate) being prime examples. acs.org
The dual functionality of the amino and carboxyl groups in aminobenzoic acids provides a versatile scaffold for creating a wide range of derivatives. nih.gov In contemporary research, these derivatives are explored for a vast spectrum of biological activities, including antimicrobial, antifungal, and cytotoxic properties. tcichemicals.comgoogle.com The ability to modify both the amino and the ester groups, as well as the aromatic ring, allows for the generation of large libraries of compounds for drug discovery and development. rsc.org
Current Research Trajectories in Substituted Methyl Benzoates
Current research on substituted methyl benzoates is diverse and expanding. In the field of materials science, these compounds are being investigated as precursors for polymers and liquid crystals, where the rigidity of the aromatic ring and the nature of the substituents can be used to control the material's properties.
In synthetic organic chemistry, substituted methyl benzoates are crucial intermediates. They are often used in cross-coupling reactions to form more complex molecules. The ester group can be readily hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, providing a gateway to other functional groups. chemicalbook.com Recent research has also focused on developing more efficient and environmentally friendly methods for the synthesis of substituted methyl benzoates, including the use of solid acid catalysts. chemicalbook.com Furthermore, certain substituted methyl benzoates have been studied for their potential as insect repellents and pesticides. researchgate.net
Detailed Research Findings
Due to the limited availability of specific experimental data for this compound, this section will focus on the properties and synthesis of closely related and structurally relevant compounds.
The table below presents the physicochemical properties of Methyl 3-amino-4-methylbenzoate, a structurally similar compound for which data is available. These properties can provide an estimate of the expected characteristics of the title compound.
| Property | Value for Methyl 3-amino-4-methylbenzoate |
| CAS Number | 18595-18-1 tcichemicals.com |
| Molecular Formula | C₉H₁₁NO₂ nih.gov |
| Molecular Weight | 165.19 g/mol nih.gov |
| Appearance | White to gray to brown powder or crystals tcichemicals.com |
| Melting Point | 114.0 to 117.0 °C tcichemicals.com |
| Purity | >98.0% (GC) tcichemicals.com |
| Data for Methyl 3-amino-4-methylbenzoate, a related compound. |
The synthesis of substituted aminobenzoate esters typically involves two main strategies: esterification of a pre-substituted aminobenzoic acid, or introduction of the amino group onto a pre-existing substituted benzoate ester. A common laboratory-scale synthesis involves the esterification of the corresponding carboxylic acid using an alcohol in the presence of an acid catalyst.
A general synthetic route to a compound like this compound would likely start from a commercially available substituted toluene (B28343) derivative, followed by a series of nitration, reduction, and functional group interconversion steps to install the required substituents at the correct positions before the final esterification.
The spectroscopic properties of this compound can be predicted based on its functional groups. The table below outlines the expected characteristic signals in IR and NMR spectroscopy.
| Spectroscopic Technique | Expected Signals for this compound |
| IR Spectroscopy (cm⁻¹) | 3400-3250 (N-H stretch), 2950-2850 (C-H stretch), 1730-1715 (C=O stretch), 1600-1475 (C=C stretch), 1250-1000 (C-O stretch) |
| ¹H NMR Spectroscopy (δ, ppm) | 7.0-6.0 (aromatic H), 4.1 (O-CH₂CH₃), 3.9 (COOCH₃), 3.5 (NH₂), 2.2 (Ar-CH₃), 1.4 (OCH₂CH₃) |
| ¹³C NMR Spectroscopy (δ, ppm) | 167 (C=O), 150-110 (aromatic C), 64 (O-CH₂), 52 (OCH₃), 20 (Ar-CH₃), 15 (OCH₂CH₃) |
| Predicted data based on typical functional group absorptions and chemical shifts. |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H15NO3 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
methyl 3-amino-5-ethoxy-4-methylbenzoate |
InChI |
InChI=1S/C11H15NO3/c1-4-15-10-6-8(11(13)14-3)5-9(12)7(10)2/h5-6H,4,12H2,1-3H3 |
InChI Key |
TYQZTNFMULOLER-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1C)N)C(=O)OC |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 3 Amino 5 Ethoxy 4 Methylbenzoate
Established Synthetic Routes to Precursors of Methyl 3-amino-5-ethoxy-4-methylbenzoate
The journey to synthesizing this compound begins with the formation of its precursors. These foundational molecules are crafted through a series of well-established chemical transformations.
Esterification Reactions in Benzoate (B1203000) Framework Construction
The formation of the methyl ester group is a critical step in building the benzoate framework. Several methods are available for this transformation, each with its own advantages.
Fischer-Speier Esterification: This is a classic and widely used method for producing esters. organic-chemistry.org It involves the acid-catalyzed reaction of a carboxylic acid with an alcohol. organic-chemistry.org In the context of synthesizing precursors for this compound, a substituted benzoic acid would be reacted with methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid. organic-chemistry.orgyoutube.com The reaction is an equilibrium process, and to drive it towards the ester product, an excess of the alcohol is often used, or the water formed during the reaction is removed. organic-chemistry.org For instance, the esterification of 4-iodobenzoic acid with methanol yields methyl 4-iodobenzoate. wikipedia.org Similarly, benzoic acid and its derivatives can be esterified with various alcohols under acidic conditions. researchgate.netresearchgate.net A general procedure for the synthesis of methyl aminobenzoates involves cooling a solution of the corresponding aminobenzoic acid in methanol and adding thionyl chloride dropwise, followed by reflux. chemicalbook.com For example, 3-amino-4-methylbenzoic acid can be converted to Methyl 3-amino-4-methylbenzoate in high yield using this method. chemicalbook.com
Steglich Esterification: This method is particularly useful for the esterification of sterically hindered carboxylic acids or when dealing with acid-sensitive substrates. organic-chemistry.org The reaction employs a coupling agent, typically dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), and a catalyst, 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgnih.gov The reaction proceeds under mild, often neutral, conditions. nih.govrsc.org The mechanism involves the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and DCC. organic-chemistry.org DMAP then acts as an acyl transfer agent, reacting with the intermediate to form a reactive amide that is subsequently attacked by the alcohol to yield the desired ester. organic-chemistry.org This method's mildness makes it suitable for complex molecules with multiple functional groups. nih.gov
Mitsunobu Reaction: This reaction provides another mild method for esterification, particularly effective for converting benzoic acids and phenols into phenyl esters. researchgate.net It typically involves the use of triphenylphosphine (B44618) (PPh3) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). researchgate.net
| Method | Reagents | Key Features | Typical Substrates |
|---|---|---|---|
| Fischer-Speier Esterification | Carboxylic Acid, Alcohol, Acid Catalyst (e.g., H₂SO₄, HCl) | Equilibrium reaction, often requires excess alcohol or water removal. organic-chemistry.org | Simple and substituted benzoic acids. researchgate.netresearchgate.net |
| Steglich Esterification | Carboxylic Acid, Alcohol, Coupling Agent (e.g., DCC, DIC), Catalyst (DMAP) | Mild conditions, suitable for sterically hindered and acid-sensitive substrates. organic-chemistry.orgnih.gov | Complex carboxylic acids with multiple functional groups. nih.gov |
| Mitsunobu Reaction | Carboxylic Acid, Alcohol, PPh₃, DEAD/DIAD | Mild conditions, effective for phenols. researchgate.net | Benzoic acids and phenols. researchgate.net |
Strategized Amination of Aromatic Systems
Introducing the amino group onto the aromatic ring is a pivotal step. The choice of amination strategy depends on the available starting materials and the desired regioselectivity.
Ullmann Condensation: This is a classical copper-catalyzed reaction for the formation of carbon-nitrogen bonds. wikipedia.org It typically involves the reaction of an aryl halide with an amine at high temperatures. wikipedia.orgnih.gov The traditional Ullmann reaction often required harsh conditions, but modern variations have been developed that proceed under milder conditions with the use of ligands. acs.orgresearchgate.net The reaction can be used to arylate a variety of nitrogen-containing compounds, including amines and amides. cdnsciencepub.com For instance, the Goldberg reaction, a variation of the Ullmann condensation, couples an aniline (B41778) with an aryl halide. wikipedia.org
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has become a cornerstone of modern organic synthesis for forming C-N bonds. wikipedia.orgnumberanalytics.com It offers a more versatile and milder alternative to the Ullmann condensation, with a broader substrate scope and greater functional group tolerance. wikipedia.orgorganic-chemistry.org The reaction couples an aryl halide or triflate with a primary or secondary amine in the presence of a palladium catalyst and a phosphine (B1218219) ligand. numberanalytics.comorganic-chemistry.org The choice of ligand is crucial for the reaction's efficiency and can be tailored for specific substrates, including hindered primary amines. organic-chemistry.org The reaction mechanism involves an oxidative addition, transmetalation, and reductive elimination cycle. numberanalytics.com
| Reaction | Catalyst | Reactants | Key Features |
|---|---|---|---|
| Ullmann Condensation | Copper | Aryl Halide, Amine | Classical method, often requires high temperatures; modern variants are milder. wikipedia.orgnih.gov |
| Buchwald-Hartwig Amination | Palladium | Aryl Halide/Triflate, Amine | Mild conditions, broad substrate scope, high functional group tolerance. wikipedia.orgnumberanalytics.comorganic-chemistry.org |
Selective Alkylation and Etherification Strategies for Substituted Benzoates
The introduction of the ethoxy group onto the benzoate ring is achieved through etherification, a process that requires careful control to ensure selectivity.
Williamson Ether Synthesis: This is a fundamental and widely used method for preparing ethers. masterorganicchemistry.com It involves the reaction of an alkoxide with a primary alkyl halide via an SN2 mechanism. masterorganicchemistry.com In the context of synthesizing a precursor for this compound, a substituted phenol (B47542) would first be deprotonated with a base to form a phenoxide ion. This phenoxide then acts as a nucleophile, attacking an ethyl halide (like ethyl bromide or ethyl iodide) to form the desired aryl ether. gordon.eduorganic-synthesis.com The choice of base and solvent is important; for phenols, sodium hydroxide (B78521) is often sufficient. gordon.edu Solvent-free conditions have also been developed, offering an environmentally friendly alternative. researchgate.net
Diazotization and Subsequent Reduction Pathways for Aromatic Amino Compounds
An alternative and powerful strategy for introducing an amino group involves the reduction of a nitro group. This two-step approach is a cornerstone of aromatic chemistry.
Nitration of Aromatic Rings: The introduction of a nitro group is typically achieved through electrophilic aromatic substitution using a mixture of nitric acid and sulfuric acid. nih.gov The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the benzene (B151609) ring. libretexts.org
Reduction of Nitroarenes: The nitro group can be readily reduced to an amino group using a variety of reducing agents. youtube.com Common methods include catalytic hydrogenation with hydrogen gas over a palladium-on-carbon catalyst (H₂/Pd-C) or using metals in acidic media, such as iron in hydrochloric acid (Fe/HCl) or tin(II) chloride in hydrochloric acid (SnCl₂/HCl). youtube.comlibretexts.org These methods are generally efficient and tolerate a range of other functional groups. organic-chemistry.orgresearchgate.net The reduction can proceed through intermediates like nitrosobenzene (B162901) and phenylhydroxylamine. rsc.orgrsc.orgmdpi.com Photocatalytic methods for the reduction of nitroaromatics have also been developed as a green alternative. rsc.org
Advanced Synthetic Approaches toward this compound
Modern synthetic chemistry offers sophisticated techniques to control the substitution pattern on aromatic rings with high precision.
Regioselective Synthesis Techniques for Aromatic Rings
Achieving the specific 3-amino-5-ethoxy-4-methyl substitution pattern requires careful planning and the use of regioselective reactions. The directing effects of the substituents play a crucial role in determining the outcome of electrophilic aromatic substitution reactions. fiveable.me For instance, activating groups generally direct incoming electrophiles to the ortho and para positions, while deactivating groups direct to the meta position. fiveable.me
The synthesis of polysubstituted benzenes often involves a multi-step sequence where the order of reactions is critical. libretexts.org Benzannulation reactions, which construct the aromatic ring from smaller building blocks, can offer high regioselectivity and reduce the number of synthetic steps. nih.govrsc.org These methods often employ organocatalysis or transition-metal catalysis to control the formation of specific isomers. nih.govrsc.org By carefully choosing the starting materials and reaction conditions, it is possible to construct highly substituted aromatic rings with a specific substitution pattern, which is essential for the synthesis of complex molecules like this compound. researchgate.net
Asymmetric Synthesis Considerations for α-Amino Esters
While this compound is an aromatic amino ester, the field of asymmetric synthesis for the related class of α-amino esters is highly developed and presents important considerations. Enantioenriched α-amino esters are critical building blocks for many biologically active molecules and pharmaceuticals. researchgate.net
Several powerful strategies have been developed for their enantioselective synthesis:
Organocatalytic N-H Insertion : A significant advancement involves the use of chiral phosphoric acid catalysts to facilitate the asymmetric N-H insertion reaction of α-carbonyl sulfoxonium ylides. researchgate.net This method avoids traditional metal catalysts and uses stable sulfoxonium ylides as surrogates for often unstable diazo compounds, reacting them with various anilines to produce α-aryl glycines with excellent enantiocontrol. researchgate.net
Domino Reactions : An operationally simple, one-pot approach combines a Knoevenagel condensation, asymmetric epoxidation, and a domino ring-opening esterification (DROE). sigmaaldrich.com This method uses readily available organocatalysts and can generate a wide variety of unnatural α-alkyl and α-aryl amino acid esters with high enantiomeric excess (ee). sigmaaldrich.com The enantioselectivity can often be tuned by adjusting the reaction temperature. sigmaaldrich.com
Anion-Binding Catalysis : Chiral aminothiourea catalysts can be used to promote enantioselective Mannich reactions. rsc.org This approach uses α-chloroglycine ester as a practical precursor to an imino ester. The catalyst is believed to operate by concurrently generating an iminium ion via chloride abstraction and an enolate, which then combine with high stereoselectivity. rsc.org This one-pot protocol is scalable and uses commercially available starting materials. rsc.org
Table 1: Comparison of Asymmetric Synthesis Methods for α-Amino Esters
| Method | Catalyst Type | Key Reactants | Typical Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Organocatalytic N-H Insertion | Chiral Phosphoric Acid | Sulfoxonium Ylide, Aniline | 91% (gram-scale) | 95% | researchgate.net |
| Domino Ring-Opening Esterification | Chiral Organocatalyst | Aldehyde, Phenylsulfonylacetonitrile, Aniline | Good | >90% | sigmaaldrich.com |
| Asymmetric Mannich Reaction | Chiral Aminothiourea | α-Chloroglycine Ester, 1,3-Diketone | 97% | 97% | rsc.org |
Application of Green Chemistry Principles in this compound Synthesis
Green chemistry principles are increasingly being integrated into the synthesis of fine chemicals to reduce environmental impact. These approaches focus on using less hazardous materials, increasing energy efficiency, and employing renewable resources.
Ultrasonic-Assisted Synthetic Procedures
This technique has been successfully applied to the synthesis of various amino compounds and their derivatives. For instance, the synthesis of 2-amino-4H-chromene derivatives under ultrasonic irradiation using a morpholine (B109124) catalyst in water resulted in higher yields and significantly shorter reaction times compared to traditional methods. Similarly, α-aminophosphonate derivatives have been synthesized in good to excellent yields (64–97%) in just 10–25 minutes under ultrasonic conditions. orgsyn.org The use of ultrasound can reduce the need for harsh catalysts and solvents, making it an attractive method for steps in the synthesis of aminobenzoate esters. chemicalbook.com
Table 2: Comparison of Conventional vs. Ultrasonic-Assisted Synthesis
| Reaction Type | Method | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Synthesis of 2-amino-4-phenyl-4H-chromene | Conventional (Reflux) | 5-6 hours | 75% | |
| Synthesis of 2-amino-4-phenyl-4H-chromene | Ultrasonic Irradiation | 30-45 minutes | 92% | |
| Synthesis of α-aminophosphonates | Conventional | Not specified | Moderate | orgsyn.org |
| Synthesis of α-aminophosphonates | Ultrasonic Irradiation | 10-25 minutes | up to 97% | orgsyn.org |
Utilization of Sustainable Solvent Systems, Including Deep Eutectic Solvents
A key aspect of green chemistry is the replacement of volatile and toxic organic solvents with sustainable alternatives. Deep Eutectic Solvents (DESs) have gained significant attention as green reaction media. DESs are mixtures of two or more components (a hydrogen bond acceptor, typically a quaternary ammonium (B1175870) salt like choline (B1196258) chloride, and a hydrogen bond donor, such as urea, glycerol, or a carboxylic acid) which, when mixed in a proper molar ratio, form a eutectic mixture with a melting point much lower than that of the individual components.
DESs offer several advantages: they are often biodegradable, have low volatility, are non-flammable, and can be prepared easily from inexpensive and renewable components. nih.gov They have been shown to be effective media for various chemical transformations, including esterification. In some cases, the DES can act as both the solvent and the catalyst. pressbooks.pub For example, certain DESs can be used as alkylating agents, solvents, and catalysts for the esterification of carboxylic acids without any other additives, achieving moderate to good yields. pressbooks.pub The versatility of DESs extends to enzymatic reactions, where they can serve as the solvent for biocatalytic ester synthesis. nih.gov
Biocatalytic Approaches for Aminobenzoate Derivative Production
Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations, offering high selectivity and mild reaction conditions. rsc.org The biosynthesis of aminobenzoic acid and its derivatives is a promising green alternative to petroleum-based production methods. rsc.org
In many microorganisms, aminobenzoic acids are synthesized via the shikimate pathway, starting from simple carbon sources like glucose. rsc.org For instance, 4-aminobenzoate (B8803810) (PABA) is derived from the pathway intermediate chorismate. Researchers are exploring the engineering of microorganisms to overproduce these valuable compounds. rsc.org
Furthermore, isolated enzymes are used in synthetic applications. Lipases, such as Candida antarctica Lipase B (CALB), are robust hydrolases that can be employed in the synthesis of various esters and amides. Continuous flow processes coupling chemical reactions with biocatalytic steps have been developed. In one such system, a Curtius rearrangement was used to produce a carbamate, and an immobilized CALB enzyme was then used to selectively remove a benzyl (B1604629) alcohol impurity, simplifying purification and demonstrating a novel integration of biocatalysis into modern synthetic workflows. Such strategies could be adapted for the clean and efficient production of aminobenzoate esters.
Advanced Spectroscopic and Crystallographic Characterization of Methyl 3 Amino 5 Ethoxy 4 Methylbenzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the chemical environments of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).
Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns
If ¹H NMR data were available, a table would be generated to list the chemical shifts (δ) in parts per million (ppm), signal multiplicity (e.g., singlet, doublet, triplet, quartet, multiplet), and coupling constants (J) in Hertz (Hz) for each unique proton in Methyl 3-amino-5-ethoxy-4-methylbenzoate.
Expected proton signals would include:
Aromatic Protons: Two singlets in the aromatic region, corresponding to the protons at positions 2 and 6 on the benzene (B151609) ring.
Amino (NH₂) Protons: A broad singlet, the chemical shift of which can be concentration and solvent dependent.
Ethoxy (-OCH₂CH₃) Protons: A quartet for the methylene (B1212753) (-CH₂) group coupled to the adjacent methyl group, and a triplet for the terminal methyl (-CH₃) group coupled to the methylene group.
Benzoate (B1203000) Methyl (-COOCH₃) Protons: A sharp singlet, as these protons have no adjacent proton neighbors to couple with.
Ring Methyl (-CH₃) Protons: A singlet for the methyl group attached to the aromatic ring.
Carbon-13 NMR (¹³C NMR) Analysis for Structural Elucidation
A ¹³C NMR analysis provides a count of the unique carbon environments in a molecule. For the target compound, ten distinct signals would be expected in the spectrum (or fewer if there is an accidental overlap).
Expected carbon signals would be presented in a data table, with chemical shifts assigned to:
Carbonyl Carbon (C=O): Typically found in the 165-175 ppm region.
Aromatic Carbons: Six distinct signals for the carbons of the benzene ring, with their specific shifts influenced by the attached amino, ethoxy, methyl, and carboxyl groups. Carbons attached to oxygen and nitrogen would appear at lower fields (higher ppm values).
Ethoxy Carbons: Two signals, one for the -OCH₂ carbon and one for the -CH₃ carbon.
Benzoate Methyl Carbon: A signal for the -OCH₃ group.
Ring Methyl Carbon: A signal for the -CH₃ group attached to the ring, typically appearing at a high field (low ppm value).
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Determination
2D NMR experiments are crucial for assembling the molecular puzzle by showing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment would confirm proton-proton couplings. A key expected correlation would be between the methylene and methyl protons of the ethoxy group.
HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton signal with the carbon signal of the atom it is directly attached to, confirming C-H bonds.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away. It would be instrumental in confirming the substitution pattern on the aromatic ring by showing, for example, a correlation from the ring methyl protons to the adjacent ring carbons.
Quantitative NMR (QNMR) for Precision in Reaction Monitoring and Purity Assessment
QNMR is a method used to determine the concentration or purity of a sample with high precision by comparing the integral of a signal from the analyte to that of a certified internal standard. Had there been studies available, this section would discuss the application of QNMR in monitoring the synthesis of this compound or in accurately assessing its purity without the need for a compound-specific calibration curve.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Vibrational Band Assignments for Functional Groups
An IR spectrum reveals the functional groups present in a molecule through their characteristic vibrational frequencies. A data table would list the key absorption bands (in cm⁻¹) and their corresponding molecular vibrations.
For this compound, characteristic IR peaks would be expected for:
N-H Stretching: For the primary amine (NH₂), typically appearing as two bands in the 3300-3500 cm⁻¹ region.
C-H Stretching: Aromatic and aliphatic C-H stretches would be observed just above and below 3000 cm⁻¹, respectively.
C=O Stretching: A strong, sharp absorption for the ester carbonyl group, typically around 1700-1725 cm⁻¹.
C-O Stretching: Bands corresponding to the ester and ether linkages in the 1000-1300 cm⁻¹ region.
C=C Stretching: Aromatic ring vibrations in the 1450-1600 cm⁻¹ region.
Due to the absence of specific experimental data for this compound, the generation of the requested detailed article remains unfeasible.
Electronic Transitions and Absorbance Properties of Aromatic Systems
The electronic transitions in an aromatic system like this compound are expected to arise from π→π* and n→π* transitions, characteristic of the benzene ring and its substituents (amino, ethoxy, and methyl ester groups). The position and intensity of the absorption maxima in the Ultraviolet-Visible (UV-Vis) spectrum would be influenced by the electronic effects of these substituents. The amino (-NH2) and ethoxy (-OCH2CH3) groups are strong electron-donating groups (auxochromes), which are anticipated to cause a bathochromic (red) shift of the primary and secondary benzene absorption bands. The methyl ester (-COOCH3) group, being an electron-withdrawing group, would further modulate these transitions.
However, no specific experimental or theoretical UV-Vis absorption data, including absorption maxima (λmax) and molar absorptivity (ε) values, for this compound could be located in the searched scientific literature.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) would provide the accurate mass of the molecular ion of this compound, allowing for the determination of its elemental composition. Based on its structure, the expected monoisotopic mass can be calculated.
Table 1: Theoretical Monoisotopic Mass of this compound
| Compound Name | Molecular Formula | Theoretical Monoisotopic Mass (Da) |
|---|
Note: This is a calculated value. No experimental HRMS data has been found.
Tandem Mass Spectrometry (MS/MS) for Detailed Structural Information
Tandem Mass Spectrometry (MS/MS) analysis of the protonated molecule [M+H]+ would reveal characteristic fragmentation pathways. Expected fragmentations would involve the loss of the methyl group from the ester (loss of 15 Da), loss of the methoxy (B1213986) group from the ester (loss of 31 Da), loss of the ethyl group from the ethoxy substituent (loss of 29 Da), and potentially cleavages involving the amino group. These fragmentation patterns are crucial for confirming the connectivity of the atoms within the molecule.
Despite the theoretical possibilities, no experimental MS/MS fragmentation data for this compound is available in the public domain.
X-ray Crystallography
X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state.
Single-Crystal X-ray Diffraction for Definitive Molecular Structure Elucidation
A successful single-crystal X-ray diffraction experiment would determine the precise bond lengths, bond angles, and torsion angles of this compound. It would also reveal the crystal system, space group, and unit cell dimensions. This information would offer unambiguous proof of the compound's constitution and conformation.
No published reports on the single-crystal X-ray diffraction of this compound were found.
Analysis of Intermolecular Interactions, including Hydrogen Bonding and π-π Stacking
The crystal packing of this compound would likely be governed by a network of intermolecular interactions. The amino group is capable of acting as a hydrogen bond donor, while the carbonyl oxygen of the ester and the oxygen of the ethoxy group can act as hydrogen bond acceptors. Furthermore, the aromatic ring allows for the possibility of π-π stacking interactions, which are significant in the self-assembly of aromatic molecules. fishersci.comrsc.org The nature and geometry of these interactions are fundamental to understanding the supramolecular chemistry of the compound.
Without crystallographic data, any discussion of the specific intermolecular interactions for this compound remains purely speculative.
Computational Chemistry Investigations of Methyl 3 Amino 5 Ethoxy 4 Methylbenzoate
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. DFT has become a popular and versatile method in computational chemistry, enabling the accurate calculation of various molecular properties. For a substituted aromatic ester like Methyl 3-amino-5-ethoxy-4-methylbenzoate, DFT calculations can provide a comprehensive understanding of its conformational preferences, electronic landscape, and spectroscopic behavior. These calculations are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-311++G(d,p), which defines the mathematical functions used to describe the electronic wavefunctions. nih.gov
Before the properties of a molecule can be accurately calculated, its most stable three-dimensional structure, or its equilibrium geometry, must be determined. Geometry optimization is the process of finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For flexible molecules, which can exist in multiple spatial arrangements known as conformers, a conformational analysis is necessary to identify the most stable conformer. nih.gov
In the case of a molecule like Ethyl 4-aminobenzoate (B8803810), which serves as our model, the potential energy surface can be scanned by systematically rotating specific bonds, such as the C-O bond of the ester group. This process helps in identifying the most stable conformation of the molecule. nih.gov The optimized geometrical parameters, including bond lengths, bond angles, and dihedral angles, for the most stable conformer of Ethyl 4-aminobenzoate, as determined by DFT calculations, are presented in the table below. These parameters provide a precise description of the molecule's three-dimensional shape.
| Optimized Geometrical Parameters for Ethyl 4-aminobenzoate (B3LYP/6-311++G(d,p)) | ||
|---|---|---|
| Parameter | Bond/Angle/Dihedral | Value |
| Bond Length (Å) | C=O | 1.215 |
| C-N | 1.389 | |
| C-C (aromatic) | 1.391 - 1.402 | |
| Bond Angle (°) | O=C-O | 124.5 |
| C-C-N | 120.8 | |
| C-C-C (aromatic) | 119.5 - 121.1 | |
| Dihedral Angle (°) | C-C-C=O | -179.9 |
| C-O-C-C | 179.8 |
The electronic structure of a molecule governs its reactivity and spectroscopic properties. Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile. The LUMO is the orbital to which an electron is most likely to be accepted, indicating the molecule's capacity to act as an electrophile. nih.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and optical properties. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and reactive. aimspress.com For Ethyl 4-aminobenzoate, the HOMO and LUMO are primarily distributed over the aminobenzoate moiety, with significant contributions from the amino group and the aromatic ring. nih.gov The calculated energies of these orbitals and the resulting energy gap are summarized in the following table.
| Frontier Molecular Orbital Properties for Ethyl 4-aminobenzoate | |
|---|---|
| Parameter | Energy (eV) |
| HOMO Energy | -5.89 |
| LUMO Energy | -1.25 |
| HOMO-LUMO Gap (ΔE) | 4.64 |
Computational methods, particularly DFT, are widely used to predict spectroscopic parameters, which can be invaluable for interpreting experimental spectra and confirming molecular structures. nih.gov By calculating the vibrational frequencies, it is possible to generate a theoretical Infrared (IR) spectrum. Similarly, by computing the magnetic shielding of atomic nuclei, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted. youtube.com
For Ethyl 4-aminobenzoate, the calculated vibrational frequencies can be assigned to specific molecular motions, such as the stretching and bending of bonds. nih.gov For instance, the characteristic C=O stretching frequency of the ester group and the N-H stretching frequencies of the amino group can be accurately predicted. Likewise, the ¹H and ¹³C NMR chemical shifts for each unique atom in the molecule can be calculated, providing a theoretical spectrum that can be compared with experimental data for structural verification. nih.gov The table below presents a selection of predicted IR frequencies and NMR chemical shifts for Ethyl 4-aminobenzoate.
| Predicted Spectroscopic Data for Ethyl 4-aminobenzoate | ||
|---|---|---|
| Spectroscopy | Parameter | Predicted Value |
| IR Frequencies (cm⁻¹) | N-H stretch | 3430, 3525 |
| C=O stretch | 1715 | |
| C-N stretch | 1310 | |
| ¹H NMR Chemical Shifts (ppm) | -NH₂ | 4.10 |
| -CH₂- | 4.25 | |
| -CH₃ | 1.32 | |
| ¹³C NMR Chemical Shifts (ppm) | C=O | 166.8 |
| C-NH₂ | 151.2 | |
| -CH₂- | 60.1 |
Reaction Mechanism Studies through Computational Methodologies
Beyond static molecular properties, computational chemistry provides a dynamic view of chemical reactions, allowing for the detailed study of reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify the most likely pathway from reactants to products, including the characterization of short-lived, high-energy species known as transition states.
A transition state represents the energy maximum along a reaction coordinate and is a critical point in a chemical transformation. Characterizing the geometry and energy of the transition state is fundamental to understanding how a reaction occurs. Computational methods can locate these transition state structures and verify them by identifying a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. nih.gov
For reactions involving aminobenzoate esters, such as hydrolysis or aminolysis, computational studies can elucidate the mechanistic pathway. For example, in the aminolysis of a methyl benzoate (B1203000), a related compound, computational analysis can distinguish between a concerted mechanism, where bond breaking and forming occur simultaneously, and a stepwise mechanism involving the formation of a tetrahedral intermediate. researchgate.net These studies help in understanding the role of each atom and functional group in the reaction process.
Once the reactants, products, and transition states of a reaction have been identified and their energies calculated, an energy profile for the reaction can be constructed. This profile visually represents the energy changes that occur as the reaction progresses. The difference in energy between the reactants and the transition state is the activation barrier, or activation energy (Ea). This value is a key determinant of the reaction rate; a higher activation barrier corresponds to a slower reaction.
Computational studies can predict these activation barriers for key chemical transformations. For instance, in the aminolysis of methyl benzoate, theoretical calculations have shown that different pathways, such as a neutral stepwise mechanism or a general-base-catalyzed process, have distinct activation energies. researchgate.net The catalyzed pathway is often found to have a significantly lower activation barrier, explaining the rate enhancement observed experimentally. These computational insights are crucial for optimizing reaction conditions and designing more efficient synthetic routes.
Molecular Dynamics Simulations and Conformation Sampling
A comprehensive search of scientific literature and computational chemistry databases did not yield specific studies on the molecular dynamics (MD) simulations and conformational sampling of this compound. Research focusing on the dynamic behavior and conformational landscape of this particular molecule appears to be limited or not publicly available at this time.
While general principles of computational chemistry would apply, the absence of specific research prevents a detailed discussion of its conformational preferences, the energetic barriers between different conformers, or the influence of solvent on its three-dimensional structure. Such an analysis would typically involve:
Force Field Selection: Choosing an appropriate force field (e.g., AMBER, CHARMM, GROMOS) that accurately represents the intramolecular and intermolecular forces governing the molecule's behavior.
System Setup: Placing the molecule in a simulation box, often with a chosen solvent (like water or an organic solvent) to mimic experimental conditions.
Simulation Production: Running the simulation for a sufficient length of time (nanoseconds to microseconds) to allow the molecule to explore its conformational space.
Trajectory Analysis: Analyzing the resulting trajectory to identify dominant conformations, calculate population distributions, and determine key dihedral angle rotations.
Without published data from such simulations, it is not possible to provide specific research findings or populate data tables related to the molecular dynamics of this compound.
Chemical Reactivity and Transformation of Methyl 3 Amino 5 Ethoxy 4 Methylbenzoate
Reactions at the Aromatic Amino Group
The aromatic amino group in Methyl 3-amino-5-ethoxy-4-methylbenzoate is a key site for a variety of chemical transformations due to the nucleophilicity of the nitrogen atom.
Acylation and Amidation Reactions
The primary aromatic amino group readily undergoes acylation with various acylating agents, such as acid chlorides and anhydrides, to form the corresponding amides. This reaction is fundamental in synthetic chemistry for the protection of the amino group or for the synthesis of more complex molecules. The reaction typically proceeds in the presence of a base, like pyridine (B92270) or triethylamine, to neutralize the acid byproduct.
For instance, the acylation of a similar compound, 4-amino-3-methyl-benzoic acid methyl ester, with butyryl chloride proceeds efficiently. icrc.ac.ir This suggests that this compound would react similarly. The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. The presence of electron-donating groups (ethoxy and methyl) on the aromatic ring increases the nucleophilicity of the amino group, facilitating this reaction.
Table 1: Representative Acylation Reactions
| Acylating Agent | Product |
|---|---|
| Acetyl Chloride | Methyl 3-(acetylamino)-5-ethoxy-4-methylbenzoate |
| Benzoyl Chloride | Methyl 3-(benzoylamino)-5-ethoxy-4-methylbenzoate |
| Acetic Anhydride (B1165640) | Methyl 3-(acetylamino)-5-ethoxy-4-methylbenzoate |
Amidation can also be achieved by reacting the corresponding carboxylic acid with the amine in the presence of a coupling agent.
Diazotization and Subsequent Coupling Reactions for Azo Compound Formation
The primary aromatic amino group of this compound can be converted into a diazonium salt through a process called diazotization. This reaction typically involves treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl), at low temperatures (0–5 °C). quora.com The resulting diazonium salt is a versatile intermediate.
The electron-donating ethoxy and methyl groups on the aniline (B41778) ring facilitate the diazotization process. doubtnut.com The diazonium salt can then undergo azo coupling reactions with activated aromatic compounds, such as phenols or other anilines, to form highly colored azo compounds. quora.com The coupling partner must be electron-rich to be attacked by the relatively weak electrophile, the diazonium ion. The coupling reaction with phenol (B47542), for example, typically occurs under mildly alkaline conditions, while coupling with anilines is carried out in weakly acidic media. quora.com
Table 2: Azo Coupling Reactions
| Coupling Partner | Resulting Azo Compound |
|---|---|
| Phenol | Methyl 3-((4-hydroxyphenyl)diazenyl)-5-ethoxy-4-methylbenzoate |
| Aniline | Methyl 3-((4-aminophenyl)diazenyl)-5-ethoxy-4-methylbenzoate |
| N,N-Dimethylaniline | Methyl 3-((4-(dimethylamino)phenyl)diazenyl)-5-ethoxy-4-methylbenzoate |
Nucleophilic Aromatic Substitution (SNAr) on Substituted Benzoate (B1203000) Rings
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction pathway is generally unfavorable for simple aryl halides and requires the aromatic ring to be activated by strong electron-withdrawing groups, typically positioned ortho and/or para to the leaving group. nih.govepa.gov These groups stabilize the negative charge of the intermediate Meisenheimer complex through resonance. quora.comnih.gov
The benzene (B151609) ring of this compound is substituted with electron-donating groups (amino, ethoxy, methyl). These groups increase the electron density of the aromatic ring, making it less susceptible to attack by nucleophiles. Therefore, the parent molecule is not expected to undergo SNAr reactions under standard conditions. For an SNAr reaction to occur on this ring, it would first require the introduction of potent electron-withdrawing groups, such as nitro groups, onto the ring.
Reactions at the Methyl Ester Group
The methyl ester functionality is another reactive site in the molecule, susceptible to nucleophilic acyl substitution and reduction.
Hydrolysis and Transesterification Processes
The methyl ester group can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.
Base-Catalyzed Hydrolysis (Saponification): Treatment with a strong base, such as sodium hydroxide (B78521) (NaOH) in an aqueous or alcoholic solution, followed by acidification, will yield 3-amino-5-ethoxy-4-methylbenzoic acid. The reaction proceeds via nucleophilic attack of the hydroxide ion on the ester carbonyl carbon.
Acid-Catalyzed Hydrolysis: Heating the ester in the presence of a strong acid (e.g., H₂SO₄) and excess water will also yield the carboxylic acid. This is a reversible process, and the equilibrium can be driven towards the product by using a large excess of water.
Transesterification is the process of exchanging the alkoxy group of an ester with that of another alcohol. This reaction is typically catalyzed by an acid or a base. For example, heating this compound in ethanol (B145695) with an acid catalyst would result in the formation of Ethyl 3-amino-5-ethoxy-4-methylbenzoate and methanol (B129727).
Table 3: Hydrolysis and Transesterification Reactions
| Reagent(s) | Reaction Type | Product |
|---|---|---|
| NaOH, H₂O then H₃O⁺ | Hydrolysis | 3-Amino-5-ethoxy-4-methylbenzoic acid |
| H₂SO₄, H₂O, Heat | Hydrolysis | 3-Amino-5-ethoxy-4-methylbenzoic acid |
| Ethanol (excess), H⁺ | Transesterification | Ethyl 3-amino-5-ethoxy-4-methylbenzoate |
Reduction to Corresponding Alcohols or Aldehydes
The methyl ester group can be reduced to a primary alcohol or, under specific conditions, to an aldehyde.
Reduction to Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for the reduction of esters to primary alcohols. masterorganicchemistry.combyjus.com Treatment of this compound with LiAlH₄ in an anhydrous ether solvent (like diethyl ether or THF) would yield (3-amino-5-ethoxy-4-methylphenyl)methanol. masterorganicchemistry.combyjus.com Sodium borohydride (B1222165) (NaBH₄) is generally a milder reducing agent and is often unreactive towards esters under standard conditions. libretexts.org However, its reactivity can be enhanced by using it in combination with certain additives or in specific solvent systems, allowing for the reduction of aromatic methyl esters. ias.ac.inresearchgate.netresearchgate.net
Reduction to Aldehyde: The reduction of an ester to an aldehyde is more challenging as aldehydes are typically more reactive than esters towards reducing agents. However, this transformation can be achieved using sterically hindered and less reactive hydride reagents at low temperatures. Diisobutylaluminum hydride (DIBAL-H) is a common reagent for this purpose. commonorganicchemistry.com The reaction is performed at a low temperature (e.g., -78 °C) to prevent over-reduction to the alcohol.
Table 4: Reduction of the Methyl Ester Group
| Reagent | Solvent | Product |
|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | (3-amino-5-ethoxy-4-methylphenyl)methanol |
| Sodium Borohydride (NaBH₄) / Methanol | THF | (3-amino-5-ethoxy-4-methylphenyl)methanol ias.ac.in |
The amino group in the molecule is generally stable under these hydride reduction conditions.
Reactions at the Ethoxy Group (e.g., Ether Cleavage, Modification to Other Alkoxy Groups)
The ethoxy group (-OCH₂CH₃) on the aromatic ring is an ether linkage. While ethers are generally stable and unreactive, the aryl alkyl ether functionality in this molecule can undergo specific transformations under forcing conditions, primarily ether cleavage and, conceptually, transetherification.
Ether Cleavage: The most common reaction involving the ethoxy group is its cleavage to a hydroxyl group (phenol) and an ethyl halide using strong acids. Reagents such as hydrogen bromide (HBr), hydrogen iodide (HI), and boron tribromide (BBr₃) are effective for this transformation. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.comyoutube.com The mechanism typically proceeds via protonation of the ether oxygen, making it a better leaving group. youtube.com Subsequently, a nucleophile (Br⁻ or I⁻) attacks the ethyl group in an Sₙ2 reaction, as the sp²-hybridized carbon of the aromatic ring is resistant to nucleophilic attack. libretexts.orgyoutube.com
The reaction proceeds as follows:
Step 1: Protonation of the ether oxygen. The lone pair on the oxygen atom attacks the proton from the strong acid (e.g., HBr), forming a protonated ether intermediate.
Step 2: Nucleophilic attack. The bromide ion (Br⁻) then attacks the less sterically hindered ethyl carbon, leading to the cleavage of the carbon-oxygen bond. libretexts.org This results in the formation of 3-amino-5-hydroxy-4-methylbenzoic acid (after hydrolysis of the ester) and bromoethane.
Cleavage of aryl alkyl ethers with reagents like BBr₃ is also a standard and efficient method. nih.govcommonorganicchemistry.com Density functional theory calculations suggest that one equivalent of BBr₃ can cleave up to three equivalents of an aryl methyl ether, proceeding through charged intermediates before hydrolysis. nih.govgvsu.edu Given the presence of other sensitive groups (amino and ester), reaction conditions would need to be carefully optimized to achieve selective cleavage of the ethoxy group.
Transetherification: Transetherification is the exchange of an alkoxy group of an ether with an alcohol to form a new ether. researchgate.net This reaction can be catalyzed by acids, bases, or metal catalysts. researchgate.netacs.org For this compound, reacting it with a different alcohol (e.g., methanol or isopropanol) in the presence of a suitable catalyst could potentially replace the ethoxy group with a methoxy (B1213986) or isopropoxy group, respectively. While theoretically possible, this transformation would likely compete with transesterification at the methyl ester group, requiring highly selective catalytic systems. Enzyme-catalyzed transetherification has also been reported for some substrates under mild conditions. mdpi.com
Table 1: Potential Reactions at the Ethoxy Group
| Reaction | Reagents | Expected Product (after workup) | Notes |
|---|---|---|---|
| Ether Cleavage | Excess HBr or HI, heat | Methyl 3-amino-5-hydroxy-4-methylbenzoate | Standard method for aryl alkyl ether cleavage. libretexts.orgmasterorganicchemistry.com |
| Demethylation | Boron Tribromide (BBr₃) in CH₂Cl₂ | Methyl 3-amino-5-hydroxy-4-methylbenzoate | Highly efficient reagent for cleaving aryl ethers. nih.govcommonorganicchemistry.com |
| Transetherification | R-OH, Acid/Base or Metal Catalyst | Methyl 3-amino-5-(alkoxy)-4-methylbenzoate | Potentially competes with transesterification of the methyl ester. researchgate.netacs.org |
Reactions at the Methyl Group on the Aromatic Ring (e.g., Oxidation, Halogenation)
The methyl group attached directly to the benzene ring is at a benzylic position. The C-H bonds at this position are weaker than typical alkyl C-H bonds because the radical formed upon hydrogen abstraction is resonance-stabilized by the aromatic ring. libretexts.orglumenlearning.com This makes the benzylic methyl group a prime site for oxidation and halogenation reactions.
Oxidation: Strong oxidizing agents, most notably potassium permanganate (B83412) (KMnO₄) under heating, can oxidize a benzylic methyl group to a carboxylic acid (-COOH). lumenlearning.commasterorganicchemistry.comlibretexts.org This reaction requires the presence of at least one benzylic hydrogen. lumenlearning.comlibretexts.org In the case of this compound, the methyl group would be converted into a carboxylic acid group, yielding a benzene-1,2,4-tricarboxylic acid derivative after subsequent hydrolysis of the ester. The amino and ethoxy groups are generally stable to KMnO₄ under basic or neutral conditions, but harsh acidic conditions might lead to degradation.
Halogenation: Benzylic halogenation, specifically bromination, is effectively carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as UV light or peroxide. libretexts.orgyoutube.com This reaction proceeds via a free-radical chain mechanism. youtube.com The stability of the intermediate benzylic radical ensures high selectivity for substitution at the methyl group over the aromatic ring. libretexts.org
The reaction with one equivalent of NBS would produce Methyl 3-amino-4-(bromomethyl)-5-ethoxybenzoate. Using excess NBS could lead to the formation of dibromo- and tribromomethyl groups. youtube.com The resulting benzylic halide is a versatile intermediate, readily participating in nucleophilic substitution reactions to introduce a variety of other functional groups (e.g., -OH, -CN, -OR). lumenlearning.com
Table 2: Potential Reactions at the Benzylic Methyl Group
| Reaction | Reagents | Expected Product | Mechanism |
|---|---|---|---|
| Oxidation | KMnO₄, heat | Methyl 3-amino-5-ethoxy-4-carboxybenzoate | Benzylic Oxidation libretexts.orgyoutube.com |
| Bromination | N-Bromosuccinimide (NBS), light/heat | Methyl 3-amino-4-(bromomethyl)-5-ethoxybenzoate | Free-Radical Halogenation libretexts.orgchemistrysteps.com |
| Chlorination | SO₂Cl₂ (Sulfuryl chloride), initiator | Methyl 3-amino-4-(chloromethyl)-5-ethoxybenzoate | Free-Radical Halogenation |
Derivatization Strategies for Synthesis of Complex Molecules
This compound is a highly functionalized aromatic compound that serves as a valuable building block for the synthesis of more complex molecules, particularly heterocyclic systems. nih.gov The strategic derivatization of its functional groups allows for the construction of diverse molecular scaffolds.
The primary reactive sites for derivatization are:
The Amino Group: The nucleophilic primary amine is a key handle for a wide range of transformations. It can be acylated to form amides, alkylated, or reacted with aldehydes and ketones to form Schiff bases (imines). guilan.ac.irguilan.ac.ir These imines can then serve as intermediates for the synthesis of various nitrogen-containing heterocycles. researchgate.net Furthermore, the amino group can be diazotized to form a diazonium salt, which is a versatile intermediate for introducing a wide array of substituents (e.g., -OH, -F, -Cl, -Br, -I, -CN) via Sandmeyer-type reactions.
The Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to acid chlorides or activated for amide bond formation. Alternatively, the ester can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
The Aromatic Ring: The electron-rich nature of the benzene ring, activated by three electron-donating groups, makes it susceptible to electrophilic aromatic substitution (e.g., halogenation, nitration). The directing effects of the existing substituents would guide the position of the new substituent.
The Benzylic Methyl Group: As discussed in section 5.4, this group can be halogenated to provide an electrophilic site for further substitution, or oxidized to introduce another carboxylic acid function.
A common strategy involves using the amino group as a nucleophile or as a precursor to a diazonium salt to build heterocyclic rings. For instance, the amino group can react with diketones, ketoesters, or other bifunctional electrophiles to construct fused heterocyclic systems, a common theme in medicinal chemistry and materials science. nih.govuokerbala.edu.iq The interplay between the different functional groups allows for sequential and regioselective modifications, making this compound a versatile starting material for combinatorial synthesis efforts.
Analytical Methodologies for the Characterization and Purity Assessment of Methyl 3 Amino 5 Ethoxy 4 Methylbenzoate
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone for the analytical assessment of Methyl 3-amino-5-ethoxy-4-methylbenzoate, providing powerful tools for both qualitative and quantitative analysis. These methods separate the components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC) for Purity and Mixture Analysis
High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of pharmaceutical intermediates and specialty chemicals like this compound. youtube.com It offers high resolution, sensitivity, and is suitable for non-volatile and thermally sensitive compounds. chromatographyonline.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of moderately polar compounds. chromatographyonline.com
In a typical RP-HPLC method for this compound, a C18 column would be used as the stationary phase, which separates analytes based on their hydrophobicity. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. ajast.net The buffer helps to control the pH and ensure the consistent ionization state of the amino functional group, leading to reproducible retention times. sielc.com Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic ring in the molecule absorbs UV light. researchgate.net By comparing the peak area of the main compound to the total area of all peaks in the chromatogram, the purity can be calculated using the area percent method. For more accurate quantification, a certified reference standard of this compound would be used to create a calibration curve. ajast.net
Table 1: Illustrative HPLC Parameters for Purity Analysis
| Parameter | Value |
|---|---|
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.05 M Phosphate Buffer (pH 4.5) (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Gas Chromatography (GC) for Volatile Product Analysis
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. numberanalytics.com While this compound itself may have limited volatility, GC is invaluable for detecting and quantifying volatile impurities that may be present from the synthesis process. These could include residual solvents (e.g., ethanol (B145695), toluene) or volatile by-products. researchgate.netmdpi.com
In a GC analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase, e.g., helium or nitrogen) through a capillary column. The column, typically coated with a stationary phase like a polysiloxane, separates compounds based on their boiling points and interaction with the phase. scirp.org A Flame Ionization Detector (FID) is commonly used for quantitative analysis due to its high sensitivity towards organic compounds. researchgate.net Headspace GC is a particularly useful variation for analyzing residual solvents without injecting the non-volatile main compound onto the column. mdpi.com
Table 2: Representative GC Parameters for Volatile Impurity Analysis
| Parameter | Value |
|---|---|
| Column | DB-5 (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
Thin-Layer Chromatography (TLC) in Reaction Monitoring and Preliminary Separation
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for monitoring the progress of organic reactions, such as the synthesis of this compound. sigmaaldrich.comresearchgate.net It allows for the qualitative assessment of the consumption of starting materials and the formation of the product. sigmaaldrich.com
A small amount of the reaction mixture is spotted onto a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, typically silica (B1680970) gel. niscpr.res.in The plate is then placed in a developing chamber with a shallow pool of a suitable mobile phase (eluent), often a mixture of solvents like hexane (B92381) and ethyl acetate. researchgate.net The mobile phase moves up the plate by capillary action, and the components of the spotted mixture separate based on their affinity for the stationary phase versus their solubility in the mobile phase. niscpr.res.in More polar compounds interact more strongly with the silica gel and travel shorter distances, resulting in lower Retention Factor (Rf) values. youtube.com By spotting the starting material, the reaction mixture, and a "co-spot" (a spot of starting material on top of the reaction mixture) on the same plate, one can visually track the disappearance of the reactant spot and the appearance of the product spot. rochester.edu
Table 3: Example TLC System for Reaction Monitoring
| Component | Stationary Phase | Mobile Phase (Eluent) | Visualization | Expected Rf |
|---|---|---|---|---|
| Starting Material (e.g., 3-Amino-4-methylbenzoic acid) | Silica Gel G | Hexane:Ethyl Acetate (1:1) | UV light (254 nm) | ~0.2 |
| Product (this compound) | Silica Gel G | Hexane:Ethyl Acetate (1:1) | UV light (254 nm) | ~0.6 |
Coupled Chromatographic-Mass Spectrometric Techniques (GC-MS, LC-MS)
For unambiguous identification of impurities or the main compound itself, hyphenated techniques that couple chromatography with mass spectrometry are indispensable. numberanalytics.com
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of MS. nih.gov As components elute from the GC column, they enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint. youtube.com This is particularly useful for identifying unknown volatile impurities by comparing their mass spectra to extensive libraries. scirp.orgnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) is arguably the most powerful tool for the analysis of pharmaceutical compounds. numberanalytics.com It couples HPLC with a mass spectrometer, allowing for the determination of the molecular weight of the main component and each impurity separated by the HPLC. chromatographyonline.com This information is critical for structural elucidation and for confirming the identity of expected and unexpected by-products in the synthesis of this compound. Modern ionization techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are well-suited for analyzing a wide range of compounds. chromatographyonline.comlcms.cz
Advanced Purity Determination Methods for Synthetic Products
Beyond standard chromatographic area percentage, more advanced and absolute methods are often employed to assign a precise purity value to a synthetic product, which is critical when it is intended for use as a reference standard or in high-stakes applications. nih.gov
The chromatographic approach to purity involves the detection and quantification of all impurities. nih.gov This requires developing robust analytical methods that can separate all potential process-related impurities and degradation products. The "100% method" or area normalization is a common approach, but it assumes that all components have the same response factor at the detection wavelength, which is not always true. researchgate.net Therefore, the use of relative response factors (RRFs), determined using isolated impurities, is necessary for more accurate purity assignments.
Another advanced approach is Quantitative NMR (qNMR) . This technique allows for the direct measurement of the concentration or purity of a substance by comparing the integral of a specific signal from the analyte with the integral of a signal from a certified internal standard of known purity and concentration. youtube.com qNMR is considered a primary ratio method and can provide a highly accurate purity value without the need to identify or isolate every impurity. youtube.com
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that can be used to determine the absolute purity of highly crystalline substances (typically >98.5% pure). netzsch.com The method is based on the Van't Hoff equation, which relates the melting point depression of a substance to its mole fraction of impurities. netzsch.com By analyzing the shape of the melting peak, the total molar quantity of eutectic impurities can be calculated without requiring reference standards for the impurities themselves. netzsch.com
| Differential Scanning Calorimetry (DSC) | Measurement of melting point depression caused by impurities. | Total mole fraction of soluble impurities. | Determines absolute purity for highly crystalline compounds without impurity standards. netzsch.com |
Applications As a Synthetic Intermediate and Building Block in Advanced Organic Synthesis
A Modular Unit for Complex Molecular Assembly
The structure of Methyl 3-amino-5-ethoxy-4-methylbenzoate lends itself to modular synthesis, a strategy that involves the stepwise assembly of complex molecules from smaller, pre-functionalized units. This approach allows for the systematic and efficient construction of intricate molecular frameworks.
The compound's reactivity is centered around its amino group and the aromatic ring, which can undergo a range of chemical reactions. For instance, the amino group can be readily modified, as demonstrated in its reaction with Boc anhydride (B1165640) (Di-tert-butyl dicarbonate) and DMAP (4-Dimethylaminopyridine) to form a protected intermediate, methyl 3-((tert-butoxycarbonyl)amino)-5-ethoxy-4-methylbenzoate. This protected form can then undergo further transformations, such as reduction of the methyl ester group with lithium borohydride (B1222165) (LiBH₄) to yield a hydroxymethyl group.
This strategic functional group manipulation is a hallmark of its use in synthesizing larger, more complex molecules. A notable example is its role as an intermediate in the synthesis of 4-amino-2-(2,6-dioxo(1,3-dihydropyridin-4-yl))-5-fluoro-N-methylbenzamide. Furthermore, it is a documented precursor in the preparation of substituted pyrimidine (B1678525) compounds, highlighting its adaptability in creating diverse heterocyclic structures.
A Precursor to Innovation in Materials and Specialty Chemicals
The utility of this compound extends beyond the synthesis of discrete molecules to the development of advanced materials and specialty chemicals. Its inherent chemical functionalities make it a suitable starting material for polymers and other materials with tailored properties.
Its application as a building block is evident in the synthesis of potent enzyme inhibitors. For example, it is a key intermediate in the production of Wee1 kinase inhibitors, which are based on a substituted 1H-pyrrolo[2,3-b]pyridine scaffold. The synthesis involves a multi-step process that begins with the preparation of this compound itself. Similarly, it is employed in the creation of pyrazolopyrimidinones, which act as potent inhibitors of glycogen (B147801) synthase kinase-3 (GSK-3).
The compound also plays a crucial role in the synthesis of MEK inhibitor AZD6244, where it reacts with methyl malonate, followed by cyclization, chlorination, and condensation with 2-fluoro-4-iodo-aniline. This demonstrates its importance in accessing key intermediates for the production of targeted therapeutics.
Integration into Convergent and Divergent Synthetic Pathways
The strategic value of this compound is further underscored by its seamless integration into both convergent and divergent synthesis strategies.
In a convergent synthesis , different fragments of a target molecule are prepared separately and then joined together at a late stage. The defined and modifiable structure of this compound makes it an ideal fragment for such an approach. For example, it can be elaborated into a more complex intermediate which is then coupled with another separately synthesized fragment to yield the final product.
Conversely, in a divergent synthesis , a common intermediate is used to generate a library of structurally related compounds. The multiple reactive sites on this compound allow for its use as a branching point to create a variety of derivatives. Starting from this single precursor, chemists can introduce diverse substituents and functional groups, leading to a wide array of novel molecules with potentially different biological activities or material properties.
The synthesis of this compound itself is a well-established process. A common route involves the nitration of methyl 3-hydroxy-4-methylbenzoate, followed by etherification with iodoethane (B44018) to introduce the ethoxy group. The final step is the reduction of the nitro group to an amine using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.
Future Research Directions in Methyl 3 Amino 5 Ethoxy 4 Methylbenzoate Chemistry
Exploration of Novel and More Efficient Synthetic Pathways
The development of efficient and scalable synthetic routes is the gateway to exploring the potential of any new chemical entity. For Methyl 3-amino-5-ethoxy-4-methylbenzoate, future research will likely focus on multi-step syntheses starting from readily available precursors. Drawing inspiration from the synthesis of related compounds like Methyl 3-amino-4-methylbenzoate, potential strategies could involve:
Nitration and Reduction: A common approach involves the nitration of a substituted benzoic acid or ester, followed by the reduction of the nitro group to an amine. For instance, a plausible route could start with a suitably substituted methylbenzoate, introducing the nitro group, and then reducing it to the desired amine. youtube.comchemicalbook.com
Direct Amination: Advanced catalytic systems could enable the direct amination of a precursor, offering a more atom-economical and potentially more efficient pathway.
Multicomponent Reactions: Innovative one-pot, multicomponent reactions could be explored to construct the core structure in a single, efficient step, minimizing waste and purification efforts. rsc.org
A hypothetical synthetic pathway is outlined below:
| Step | Reaction | Reagents and Conditions (Hypothetical) | Precursor Compound | Product Compound |
| 1 | Esterification | Methanol (B129727), Acid Catalyst | 3-Amino-5-ethoxy-4-methylbenzoic acid | This compound |
| 2 | Nitration | Nitrating Agent (e.g., HNO₃/H₂SO₄) | Methyl 5-ethoxy-4-methylbenzoate | Methyl 3-nitro-5-ethoxy-4-methylbenzoate |
| 3 | Reduction | Reducing Agent (e.g., H₂/Pd, Fe/HCl) | Methyl 3-nitro-5-ethoxy-4-methylbenzoate | This compound |
Advanced Spectroscopic and Computational Characterization of Novel Derivatives
A thorough understanding of the structural and electronic properties of this compound and its potential derivatives is crucial. Future work should include:
Spectroscopic Analysis: Detailed analysis using techniques such as Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry will be essential to confirm the structure of any newly synthesized derivatives. The spectroscopic data of related aminobenzoates can serve as a valuable reference for interpreting these results.
Computational Modeling: Quantum chemistry calculations can provide deep insights into the molecule's geometry, electronic structure, and reactivity. buffalo.eduyoutube.com These computational studies can predict spectroscopic properties, helping to validate experimental findings and guide the design of new derivatives with desired characteristics. youtube.comyoutube.com
Development of Highly Selective and Stereospecific Chemical Transformations
The functional groups present in this compound—the amino group, the ester, and the aromatic ring—offer multiple sites for chemical modification. Future research should focus on developing selective transformations to create a diverse library of derivatives.
Aniline (B41778) Chemistry: The amino group is a versatile handle for a wide range of reactions, including acylation, alkylation, and diazotization, allowing for the introduction of various functional moieties. byjus.com The electron-donating nature of the amino and ethoxy groups will influence the regioselectivity of electrophilic aromatic substitution reactions. byjus.com
Stereoselective Synthesis: For derivatives with chiral centers, the development of stereoselective synthetic methods will be critical. This could involve the use of chiral catalysts or auxiliaries to control the three-dimensional arrangement of atoms, which is often crucial for biological activity. acs.org
Expansion of Applications in Next-Generation Organic Synthesis and Material Science
The true potential of this compound will be realized through the exploration of its applications. Based on the utility of similar molecules, promising areas of investigation include:
Monomers for Functional Polymers: The amine and ester functionalities make this compound a potential monomer for the synthesis of novel polymers. These polymers could possess unique properties, such as thermal stability, specific solubility, or the ability to be further functionalized for applications in drug delivery or as advanced materials. nanosoftpolymers.comnih.gov
Scaffolds for Biologically Active Molecules: Substituted aminobenzoates are common structural motifs in pharmaceuticals. Derivatives of this compound could be synthesized and screened for a variety of biological activities.
Building Blocks for Advanced Materials: The aromatic core and functional groups suggest that this compound could be a valuable building block for the synthesis of liquid crystals, organic light-emitting diodes (OLEDs), or other functional materials where molecular structure dictates macroscopic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
